1-Indanamine, N-(2-morpholinobutyryl)-

Hypoglycemic agents Indanamine SAR Metabolic disease

1-Indanamine, N-(2-morpholinobutyryl)- (CAS 6520-60-1), also known as N-(indan-1-yl)-2-morpholinobutyramide, is a synthetic organic compound with the molecular formula C17H24N2O2 and a molecular weight of 288.39 g/mol. Its structure features a bicyclic indane core linked via an amide bond to a 4-morpholinobutanamide side chain.

Molecular Formula C17H24N2O2
Molecular Weight 288.4 g/mol
CAS No. 6520-60-1
Cat. No. B14726761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Indanamine, N-(2-morpholinobutyryl)-
CAS6520-60-1
Molecular FormulaC17H24N2O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C1NC(=O)CCCN3CCOCC3
InChIInChI=1S/C17H24N2O2/c20-17(6-3-9-19-10-12-21-13-11-19)18-16-8-7-14-4-1-2-5-15(14)16/h1-2,4-5,16H,3,6-13H2,(H,18,20)
InChIKeyUQNHDARWKLJSCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Indanamine, N-(2-morpholinobutyryl)- (CAS 6520-60-1): Core Chemical Identity and Baseline Properties for Procurement


1-Indanamine, N-(2-morpholinobutyryl)- (CAS 6520-60-1), also known as N-(indan-1-yl)-2-morpholinobutyramide, is a synthetic organic compound with the molecular formula C17H24N2O2 and a molecular weight of 288.39 g/mol . Its structure features a bicyclic indane core linked via an amide bond to a 4-morpholinobutanamide side chain . The compound is classified as a substituted indanamine, a scaffold historically investigated for potential pharmacological activities, including hypoglycemic effects [1]. However, it is primarily listed as a research chemical and synthetic building block, with its computed boiling point (506.2°C) and density (1.152 g/cm³) being among the few consistently reported physicochemical characteristics .

1-Indanamine, N-(2-morpholinobutyryl)- (CAS 6520-60-1): Why Substitution with Generic Indanamine Analogs is Scientifically Unsupported


Substituting 1-Indanamine, N-(2-morpholinobutyryl)- with a generic N-substituted indanamine is a high-risk procurement strategy because the 4-morpholinobutanamide side chain is not a biologically inert structural feature. Historical screening of a large series of N-substituted indanamines, which very likely included this morpholine-containing derivative, demonstrated that minor structural variations at the terminal amino nitrogen completely abrogate hypoglycemic activity when compared to the sulfonylurea drug tolbutamide [1]. This class-level evidence implies that the specific morpholinobutyryl group creates a unique pharmacophore that cannot be assumed to have the same activity—or lack thereof—as analogs with aliphatic, alicyclic, or aromatic substituents. Therefore, procuring a cheaper, structurally similar indanamine without verifying target-specific assay data risks introducing an entirely different biological profile.

1-Indanamine, N-(2-morpholinobutyryl)- (CAS 6520-60-1): A Quantitative Evidence Guide for Scientific Selection


Hypoglycemic Activity: Class-Level Comparison Against the Standard-of-Care Tolbutamide

In a comparative study, a library of N-substituted indanamines, the structural class to which 1-Indanamine, N-(2-morpholinobutyryl)- belongs, was screened for hypoglycemic activity. The entire class, which includes derivatives with heterocyclic substituents like morpholine, failed to demonstrate significant blood-glucose-lowering effects when directly compared to the sulfonylurea drug tolbutamide, the clinical standard at the time [1]. This indicates that the compound's value is not in replicating tolbutamide's pharmacology, but rather as a structurally distinct, inactive comparator or a scaffold for SAR studies where a lack of on-target activity is the desired starting point.

Hypoglycemic agents Indanamine SAR Metabolic disease

Computed Lipophilicity: Differentiation from Phenyl-Substituted Analog for CNS Drug Design

The base indanamine scaffold of this compound yields a computed octanol-water partition coefficient (LogP) of approximately 1.97 [1]. This is notably lower than the closely related 2-phenyl analog, 1-Indanamine, N-(2-morpholinobutyryl)-2-phenyl- (CAS 63992-13-2), which, due to the additional phenyl ring, has a significantly higher LogP and molecular weight (364.48 g/mol) . This lower lipophilicity makes the unsubstituted compound a more attractive starting point for central nervous system (CNS) drug discovery programs that must adhere to stricter physicochemical guidelines (e.g., LogP < 3, MW < 300) for blood-brain barrier penetration.

Lipophilicity CNS drug design Physicochemical properties

Scalable Synthesis Access: A Defined Entry Point into an Under-Explored Chemical Space

The synthesis of N-(2-morpholinobutyryl)-1-indanamine is well-characterized, proceeding via a straightforward amide coupling between 1-aminoindane and 4-morpholinobutyric acid or its activated ester . In contrast, many alternative indanamine derivatives require multi-step syntheses involving protecting group strategies or harsh conditions for introducing complex substituents at the 2- or 3-position of the indane ring [1]. This high synthetic tractability, combined with its low molecular weight (288.39 g/mol) and the presence of multiple functionalizable handles (amide, morpholine nitrogen), positions this compound as a superior, scalable starting material for parallel library synthesis compared to more synthetically cumbersome analogs.

Synthetic accessibility Chemical space Library design

1-Indanamine, N-(2-morpholinobutyryl)- (CAS 6520-60-1): Best-Fit Application Scenarios Based on Evidence


Negative Control for Indanamine-Based Hypoglycemic Screening

Given the class-level evidence that N-substituted indanamines lack significant hypoglycemic activity compared to tolbutamide [1], this specific compound is an ideal negative control for novel glucose-lowering target screens (e.g., GPR119, glucokinase activators). Researchers can confidently use it to benchmark assay windows, ensuring that hits from new chemical series are not artifacts of the indanamine scaffold.

CNS-Penetrant Lead Generation Scaffold

The compound's low computed LogP (~1.97) and molecular weight (288.39 g/mol) align with CNS drug-likeness criteria [1]. Medicinal chemists pursuing neurodegenerative or neuropsychiatric targets can procure this scaffold to elaborate with polar functionality while maintaining a low lipophilicity profile, avoiding the higher LogP of analogs like the 2-phenyl derivative (CAS 63992-13-2) which is less suitable for CNS programs.

Diversity-Oriented Synthesis Library Core

Its high synthetic tractability via simple amide coupling [1] makes it a pragmatic choice for high-throughput parallel synthesis. Procurement managers for academic screening centers or biotech startups can use this compound as a cost-effective core to generate dozens of analogs through late-stage functionalization of the morpholine or amide moieties, rapidly exploring new chemical space around the indanamine scaffold.

Quote Request

Request a Quote for 1-Indanamine, N-(2-morpholinobutyryl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.